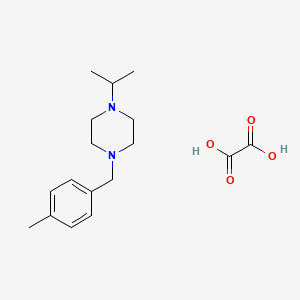![molecular formula C19H12BrNO2 B4957881 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BRQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating cyclin B1 and cdc2.
Biochemical and Physiological Effects:
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of oxidative stress, and the regulation of immune responses. It has been suggested that the anti-angiogenic activity of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is mediated by the downregulation of vascular endothelial growth factor (VEGF) and the inhibition of endothelial cell migration and tube formation. The modulation of oxidative stress by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is believed to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The regulation of immune responses by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is thought to involve the modulation of various cytokines and chemokines, including TNF-α, IL-6, and IL-8.
实验室实验的优点和局限性
One of the main advantages of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic agent. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. However, one of the limitations of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of in vivo studies to validate its therapeutic potential.
未来方向
There are several potential future directions for research on 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its in vivo efficacy and safety. Other future directions include the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, and the investigation of its mechanism of action at the molecular level. Overall, the potential therapeutic applications of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione make it a promising candidate for further research and development.
合成方法
The synthesis of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione with a suitable reagent, such as sodium hydride or potassium tert-butoxide, in the presence of a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
科学研究应用
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been suggested that the mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. In inflammation research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In infectious diseases research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens.
属性
IUPAC Name |
2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO2/c20-16-10-9-15-17-13(16)7-4-8-14(17)18(22)21(19(15)23)11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFSFCKLPHRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

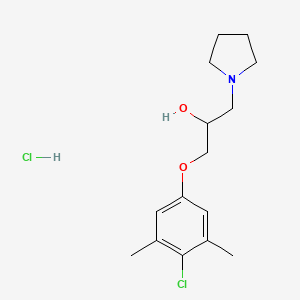
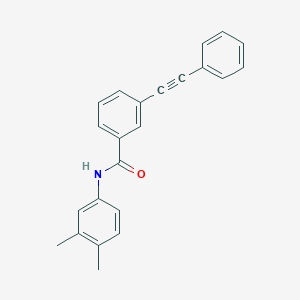
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
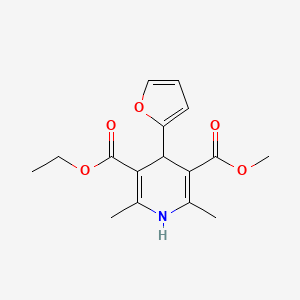
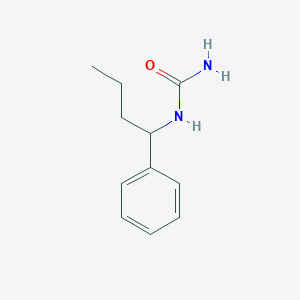
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)

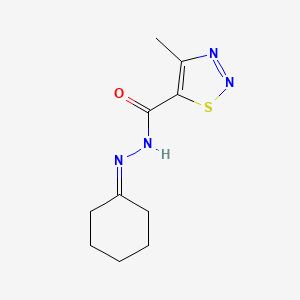
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
